molecular formula C13H11NO B8519570 6-Benzyl-pyridine-3-carbaldehyde

6-Benzyl-pyridine-3-carbaldehyde

Cat. No.: B8519570
M. Wt: 197.23 g/mol
InChI Key: CRNLKKLGXCSJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-pyridine-3-carbaldehyde is a pyridine derivative featuring a benzyl substituent at the 6-position and a formyl (carbaldehyde) group at the 3-position of the aromatic ring. The compound’s IUPAC name is 6-(phenylmethyl)pyridine-3-carbaldehyde, with a molecular formula of C₁₃H₁₁NO and a molecular weight of 197.24 g/mol. Its structure combines the electron-withdrawing nature of the aldehyde group with the steric bulk and aromatic resonance of the benzyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.

The aldehyde moiety is reactive, enabling applications in Schiff base formation, condensation reactions, and metal-organic framework synthesis.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

6-benzylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NO/c15-10-12-6-7-13(14-9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2

InChI Key

CRNLKKLGXCSJMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Key pyridine-3-carbaldehyde derivatives differ in substituents at the 6-position, altering physicochemical and reactivity profiles:

Compound Substituent (Position 6) Molecular Weight (g/mol) Log Kow (Predicted/Reported) Water Solubility Key Reactivity Features
6-Benzyl-pyridine-3-carbaldehyde Benzyl 197.24 ~3.5* Low Aldehyde undergoes nucleophilic addition; benzyl enables π-π interactions
6-Bromo-pyridine-3-carbaldehyde Bromo 186.98 ~1.8† Moderate Bromo group increases electrophilicity of aldehyde; useful in cross-coupling reactions
3-Acetylpyridine Acetyl (Position 3) 121.14 0.89 High Acetyl group at 3-position reduces ring electron density; high solubility limits membrane penetration

*Estimated using fragment-based methods (benzyl Log P contribution: ~2.1; pyridine-3-carbaldehyde Log P: ~1.4).
†Bromo’s electron-withdrawing effect lowers Log Kow compared to benzyl.

Research Findings and Challenges

  • This compound: Limited crystallographic data exists; structural analysis may require advanced software (e.g., SHELX ) due to steric hindrance from the benzyl group.
  • 6-Bromo-pyridine-3-carbaldehyde : Widely used in pharmaceutical intermediates (e.g., kinase inhibitors), with documented stability under acidic conditions .
  • 3-Acetylpyridine : Demonstrates neurotoxic effects in studies, limiting therapeutic use but valuable in agrochemical research .

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